molecular formula C15H22N4O2 B256211 N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide

货号 B256211
分子量: 290.36 g/mol
InChI 键: HLDLDZCCGIUGKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells.

作用机制

BTK is a non-receptor tyrosine kinase that is expressed in B cells and other immune cells. BTK plays a crucial role in the development and activation of B cells, including the signaling pathways that regulate B-cell receptor (BCR) signaling, cytokine production, and cell migration. N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the inhibition of B-cell proliferation, survival, and migration, and the enhancement of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and immunomodulatory effects in preclinical and clinical studies. In vitro studies have shown that this compound inhibits the proliferation and survival of B cells and other immune cells, and enhances the activity of other anti-cancer agents. In vivo studies have shown that this compound suppresses tumor growth and metastasis in various animal models of cancer. This compound has also been shown to modulate the immune response in autoimmune diseases, such as rheumatoid arthritis.

实验室实验的优点和局限性

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK inhibition. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

未来方向

There are several future directions for the research and development of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancers and autoimmune diseases. Second, the combination of this compound with other anti-cancer agents and immunomodulatory agents needs to be explored to enhance its therapeutic potential. Third, the development of more potent and selective BTK inhibitors based on the structure of this compound is a promising direction for the treatment of cancer and autoimmune diseases. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of this compound will provide insights into the pathogenesis of cancer and autoimmune diseases, and may lead to the development of new therapeutic targets.

合成方法

The synthesis of N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide involves several steps, including the preparation of the starting materials, the coupling of the pyridine and furan rings, and the introduction of the piperazine moiety. The final product is obtained by recrystallization from a suitable solvent. The synthesis of this compound has been described in detail in several research papers, and it is considered to be a reliable and reproducible method.

科学研究应用

N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers and autoimmune diseases, including B-cell lymphomas, chronic lymphocytic leukemia, and rheumatoid arthritis. In vitro and in vivo studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation, survival, and migration. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

属性

分子式

C15H22N4O2

分子量

290.36 g/mol

IUPAC 名称

N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]oxolane-2-carboxamide

InChI

InChI=1S/C15H22N4O2/c1-18-6-8-19(9-7-18)14-5-4-12(11-16-14)17-15(20)13-3-2-10-21-13/h4-5,11,13H,2-3,6-10H2,1H3,(H,17,20)

InChI 键

HLDLDZCCGIUGKK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCCO3

规范 SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。